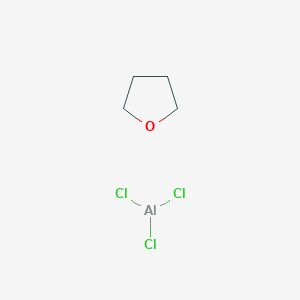

Oxolane;trichloroalumane

説明

Oxolane;trichloroalumane (CAS: 192656-42-1) is a coordination complex formed between trichloroalumane (AlCl₃) and oxolane (tetrahydrofuran, THF). Its molecular formula is C₄H₁₁AlCl₃O, with a molecular weight of 208.47 g/mol . Key properties include:

- Density: 0.953 g/mL at 25°C

- Boiling point: 65°C (similar to pure THF, indicating volatility)

- Storage: Requires refrigeration at -20°C in a sealed, dry environment to prevent decomposition .

The compound is classified under GHS hazard categories for flammability (GHS02), corrosion (GHS05), and acute toxicity (GHS07, GHS08), necessitating careful handling . It serves as a stabilized Lewis acid catalyst in organic synthesis, such as in the preparation of phosphazene derivatives and pretreatments for GABA analysis in biochemical studies .

特性

IUPAC Name |

oxolane;trichloroalumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O.Al.3ClH/c1-2-4-5-3-1;;;;/h1-4H2;;3*1H/q;+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBBWRNBMWSVXBB-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC1.[Al](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8AlCl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60578391 | |

| Record name | Oxolane--trichloroalumane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192656-42-1 | |

| Record name | Oxolane--trichloroalumane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminum trichloride tetrahydrofurane complex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Table 1: Reaction Parameters for Laboratory-Scale Synthesis

| Parameter | Optimal Value | Tolerance Range |

|---|---|---|

| Temperature | -5°C | -10°C to 0°C |

| Molar Ratio (AlCl₃:THF) | 1:1 | 0.95:1 to 1.05:1 |

| Reaction Time | 18 hours | 12–24 hours |

| Solvent Purity | ≥99.9% (anhydrous THF) | ≤0.01% H₂O |

Industrial Production Methods

Industrial-scale production prioritizes cost efficiency, safety, and scalability. Continuous-flow reactors are employed to maintain precise temperature control and stoichiometric ratios. A representative process involves feeding AlCl₃ and THF into a jacketed reactor equipped with cryogenic cooling (-20°C) to suppress thermal degradation. The product slurry is filtered through a nitrogen-purged system to isolate the complex, followed by vacuum drying at 40°C–50°C to remove residual solvent. Industrial yields typically exceed 85%, with purity levels ≥98% as verified by titration and spectroscopic methods.

Table 2: Industrial Process Metrics

| Metric | Value | Analytical Method |

|---|---|---|

| Batch Size | 500–1,000 kg | N/A |

| Yield | 85%–90% | Gravimetric Analysis |

| Purity | ≥98% | NMR, Titration |

| Residual THF | ≤0.5% | Gas Chromatography |

Alternative Synthesis Pathways

Alternative methods include solvent-free mechanochemical synthesis, where AlCl₃ and THF are ground in a ball mill under argon. This approach reduces solvent waste and achieves 80% yield within 4 hours, though product purity is marginally lower (95%–97%). Electrochemical synthesis has also been explored, utilizing aluminum electrodes in THF with chlorine gas, but scalability remains a challenge due to slow reaction kinetics.

Quality Control and Characterization

Rigorous quality control ensures compliance with industrial standards. Key characterization techniques include:

-

Nuclear Magnetic Resonance (NMR) : Confirms THF coordination via shifts in (δ 1.75–1.85 ppm, THF protons) and NMR (δ 100–110 ppm, tetrahedral Al environment).

-

X-ray Diffraction (XRD) : Validates crystalline structure against reference patterns (PDF 00-034-0001).

-

Thermogravimetric Analysis (TGA) : Assesses thermal stability, with decomposition onset at 120°C.

Table 3: Characterization Data

| Technique | Key Findings | Reference Standard |

|---|---|---|

| NMR | δ 1.78 ppm (THF) | Tetramethylsilane |

| NMR | δ 104 ppm | AlCl₃ in D₂O |

| XRD | Matches PDF 00-034-0001 | ICDD Database |

| TGA | Decomposition at 120°C | N/A |

Environmental and Regulatory Considerations

Waste streams containing residual AlCl₃ must be treated with alkaline solutions to precipitate aluminum hydroxide, which is filtered and disposed of in accordance with local regulations. The complex itself is classified as a Category 2 acute toxicity hazard under GHS, necessitating stringent handling and disposal practices .

化学反応の分析

Types of Reactions

Aluminum chloride tetrahydrofuran complex undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in substitution reactions where the chloride ions are replaced by other nucleophiles.

Coordination Reactions: The complex can form additional coordination bonds with other ligands, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in reactions with aluminum chloride tetrahydrofuran complex include nucleophiles such as amines and phosphines. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the complex .

Major Products Formed

The major products formed from reactions involving aluminum chloride tetrahydrofuran complex depend on the specific reagents and conditions used. For example, substitution reactions may yield products where chloride ions are replaced by other functional groups .

科学的研究の応用

Chemical Properties and Structure

- Chemical Formula : C₄H₈AlCl₃O

- Molecular Weight : 189.42 g/mol

- IUPAC Name : Oxolane; trichloroalumane

- CAS Number : 192656-42-1

The compound is formed through the interaction of aluminum chloride and tetrahydrofuran (THF), a cyclic ether known for its solvent properties. Its unique structure enhances its reactivity and solubility in organic solvents, making it valuable in various chemical reactions.

Catalysis in Organic Synthesis

Oxolane; trichloroalumane serves as an effective Lewis acid catalyst in several organic synthesis reactions. Its applications include:

- Polymerization : It catalyzes the polymerization of monomers to produce poly(tetramethylene ether) glycol (PTMEG), which is used for elastomeric polyurethane fibers like Spandex .

- Friedel-Crafts Reactions : The compound facilitates alkylation and acylation reactions involving aromatic compounds, leading to the formation of complex organic molecules .

Biological Studies

Research has highlighted the potential interactions of oxolane; trichloroalumane with biological systems:

- Cellular Processes : Studies are ongoing to investigate how this compound interacts with cellular components, potentially influencing metabolic pathways.

- Drug Development : Its properties are being explored for drug delivery systems, where it may enhance the bioavailability of therapeutic agents.

Industrial Applications

In industrial settings, oxolane; trichloroalumane is utilized due to its catalytic properties:

- Fine Chemical Production : It plays a role in synthesizing fine chemicals and materials, enhancing efficiency and yield in chemical manufacturing processes.

- Solvent Applications : As a complex with THF, it serves as a solvent for various reactions, improving solubility and reaction rates in organic synthesis .

Case Study 1: Polymerization of THF

A study demonstrated that oxolane; trichloroalumane could effectively catalyze the polymerization of tetrahydrofuran into PTMEG. The reaction conditions were optimized to achieve high molecular weights necessary for producing elastic fibers. Results indicated that the presence of the aluminum complex significantly increased the polymer yield compared to traditional methods without catalysts.

Case Study 2: Biological Interaction Analysis

In a recent investigation into the effects of oxolane; trichloroalumane on cellular metabolism, researchers observed altered gene expression in larval zebrafish exposed to varying concentrations of the compound. The study aimed to understand potential toxicological effects and interactions with biological molecules, highlighting the need for further exploration into its safety profile in biological systems .

作用機序

The mechanism of action of aluminum chloride tetrahydrofuran complex involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property allows it to facilitate various chemical reactions by stabilizing transition states and intermediates. The complex can interact with molecular targets such as nucleophiles, leading to the formation of new chemical bonds .

類似化合物との比較

Trichloroalumane (AlCl₃)

- Structure : AlCl₃, a pure Lewis acid without THF coordination.

- Reactivity : Highly hygroscopic and reactive, requiring anhydrous conditions. Unlike the THF complex, AlCl₃ sublimes at 178°C , making it less volatile but more challenging to handle in moisture-sensitive reactions.

- Applications : Widely used in Friedel-Crafts alkylations and acylations. In , AlCl₃ and oxolane are used separately, suggesting the complex may form in situ during reactions .

Trihexylalumane (C₁₈H₃₉Al)

- Structure: An organoaluminum compound with three hexyl groups bonded to aluminum.

- Hazards: Classified as a hazardous substance (CAS: 1116-73-0) but lacks explicit GHS classifications in the provided data. Organoaluminum compounds like trihexylalumane are typically pyrophoric, unlike the THF-stabilized Oxolane;trichloroalumane .

- Applications : Primarily serves as a reducing or alkylating agent in organic synthesis, contrasting with the Lewis acid catalytic role of this compound.

Trimethylalumane (C₃H₉Al)

Other THF-Coordinated Metal Halides

- Example : BF₃·THF.

- Comparison : THF coordination moderates the Lewis acidity of metal halides. This compound shares this stabilization mechanism but is distinct in its aluminum center and chloride ligands, which influence its solubility and reactivity in polar solvents .

生物活性

Oxolane; trichloroalumane, also known as aluminum chloride tetrahydrofuran complex (C₄H₈AlCl₃O), is a coordination compound formed from aluminum chloride and tetrahydrofuran. This compound exhibits significant biological activity, particularly in its interactions with biological molecules and cellular processes. Understanding its biological implications is crucial in fields such as pharmacology and toxicology.

- Molecular Formula : C₄H₈AlCl₃O

- Molecular Weight : 205.44 g/mol

- InChI Key : QBBWRNBMWSVXBB-UHFFFAOYSA-K

- Canonical SMILES : C1CCOC1.Al(Cl)Cl

Oxolane; trichloroalumane acts primarily as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from nucleophiles. This property enhances its reactivity in organic synthesis and may influence biological systems by interacting with cellular components such as proteins and nucleic acids.

Toxicological Studies

Numerous studies have investigated the toxicological effects of aluminum compounds, including oxolane; trichloroalumane. For instance, exposure to aluminum chloride has been linked to oxidative stress and neurotoxicity. A study on Wistar rats demonstrated that aluminum chloride exposure led to increased levels of malondialdehyde and hydrogen peroxide, indicating oxidative damage to lung tissue . Additionally, alterations in enzymatic activities related to oxidative stress were observed, suggesting potential implications for cellular health.

Neurotoxicity

Research indicates that aluminum exposure may contribute to neurodegenerative diseases. In a controlled study, rats treated with aluminum chloride showed significant behavioral impairments in memory and learning tasks. The study highlighted increased acetylcholinesterase activity and elevated levels of amyloidogenic proteins in the brain, suggesting a link between aluminum exposure and Alzheimer's disease pathology .

Cellular Effects

The compound has been shown to induce apoptosis in osteoblasts, which are critical for bone health. A study reported that exposure to varying concentrations of aluminum chloride resulted in increased apoptosis rates among osteoblasts derived from fetal rats. The mechanism involved mitochondrial dysfunction and activation of apoptotic signaling pathways .

Data Table: Summary of Biological Effects

Case Study 1: Aluminum Chloride-Induced Neurotoxicity

A significant study evaluated the effects of aluminum chloride on cognitive functions in rats. The experiment involved administering aluminum chloride over a period of 60 days, followed by behavioral assessments using the water maze test. Results indicated notable deficits in spatial learning abilities correlated with increased amyloid precursor protein levels in the hippocampus .

Case Study 2: Protective Agents Against Aluminum Toxicity

Another research focused on the protective role of natural compounds against aluminum-induced toxicity. Rats co-treated with selenium showed reduced oxidative stress markers compared to those treated solely with aluminum chloride. This suggests that certain dietary supplements may mitigate the adverse effects associated with aluminum exposure .

Q & A

Q. What are the standard protocols for synthesizing trichloroalumane-based compounds, and how can reaction conditions be optimized?

- Methodological Answer : Trichloroalumane (AlCl₃) is commonly synthesized via reactions involving aluminum and chlorinated hydrocarbons. A typical protocol involves reacting trialkyl aluminum compounds with water to form viscous polymer solutions, followed by the addition of alkyl silicates and organic solvents (e.g., isopropyl alcohol) . Optimization includes controlling stoichiometry, solvent selection (e.g., THF for stabilization), and reaction temperature. For example, AlCl₃ polymerization in water requires precise pH monitoring to avoid premature precipitation. Kinetic studies using calorimetry (e.g., temperature ranges of 0–400 K) can track exothermic phases .

Q. How can researchers characterize the physicochemical properties of Oxolane in binary mixtures?

- Methodological Answer : Refractometry and viscometry are standard for studying Oxolane’s behavior in mixtures. For instance, deviations in refractive indices () and viscosities in PEG-Oxolane systems are quantified using the Lorentz-Lorenz Relation (LLR), which correlates with volume fractions of components. Experimental steps include:

- Preparing binary mixtures at defined mole fractions.

- Measuring density () and at controlled temperatures (e.g., 303.15 K).

- Calculating deviations using , where is derived from LLR .

Data tables comparing experimental vs. predicted values are critical for validation .

Q. What safety protocols are essential when handling Oxolane and trichloroalumane in laboratory settings?

- Methodological Answer :

- Oxolane (THF) : Use inert atmospheres (N₂/Ar) to prevent peroxide formation. Monitor vapor exposure via fume hoods and PPE (gloves, goggles).

- Trichloroalumane : Store under anhydrous conditions; handle in dry environments to avoid hydrolysis. Neutralize spills with sodium bicarbonate.

Safety data sheets (SDS) for related compounds (e.g., 2,4,6-trichlorophenol) recommend isolating reactive intermediates and avoiding contact with food/water .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in Oxolane-containing compounds?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is pivotal for determining conformations of Oxolane derivatives. For example, in 2-(4-Chlorophenyl)-5-phenyloxolan-3-ylmethanone, SCXRD revealed the Oxolane ring adopts a twisted conformation, with dihedral angles >70° between substituents . Key steps:

Q. What strategies address contradictions in physicochemical data for Oxolane mixtures?

- Methodological Answer : Discrepancies in parameters like or excess volumes () arise from experimental vs. computational assumptions. To resolve these:

- Cross-validate using multiple techniques (e.g., NMR for composition, MD simulations for molecular radii).

- Re-examine mixing rules (e.g., LLR assumes ideal mixing; deviations highlight molecular interactions).

- Compare datasets across studies (e.g., Krishnaiah et al. (1994) reported for Oxolane + chlorinated ethanes at 303.15 K, providing benchmarks for error analysis) .

Q. How can reaction kinetics of Oxolane-derived catalytic processes be modeled?

- Methodological Answer : Prins-type cyclization kinetics (e.g., Oxolane synthesis via carbocation intermediates) require:

- Time-resolved monitoring via TLC or HPLC to track intermediates .

- Arrhenius plots to determine activation energies ().

- Computational tools (e.g., Gaussian for transition-state modeling) to correlate steric effects (e.g., branched vs. linear substituents) with reaction rates .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。